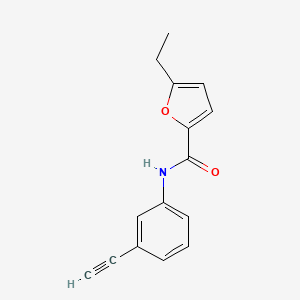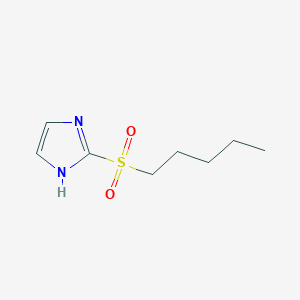
N-(2,2-diphenylethyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-7H-purin-6-amine, also known as DPPEA, is a purine derivative that has been studied for its potential applications in scientific research. DPPEA has a unique molecular structure that makes it an interesting compound to study, and researchers have been investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of N-(2,2-diphenylethyl)-7H-purin-6-amine involves its binding to the adenosine A2A receptor, which results in the inhibition of cAMP production and the modulation of calcium signaling. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of immune function. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,2-diphenylethyl)-7H-purin-6-amine in laboratory experiments is its selectivity for the adenosine A2A receptor, which allows researchers to study the specific effects of this receptor on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2,2-diphenylethyl)-7H-purin-6-amine, including the investigation of its effects on different brain regions and cell types, the development of more selective and potent analogs, and the exploration of its therapeutic potential in animal models of neurological and psychiatric disorders. Additionally, researchers may investigate the potential use of this compound as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of N-(2,2-diphenylethyl)-7H-purin-6-amine involves several steps, including the reaction of 2,2-diphenylethylamine with 6-chloropurine to form an intermediate product, which is then reacted with sodium azide to yield this compound. This method has been successfully used to produce this compound in the laboratory, and researchers have been able to obtain pure samples of the compound for further study.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-7H-purin-6-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Researchers have found that this compound can act as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain. This makes this compound a potentially useful tool for studying the role of the adenosine A2A receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(2,2-diphenylethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-3-7-14(8-4-1)16(15-9-5-2-6-10-15)11-20-18-17-19(22-12-21-17)24-13-23-18/h1-10,12-13,16H,11H2,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPONLMSCUAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


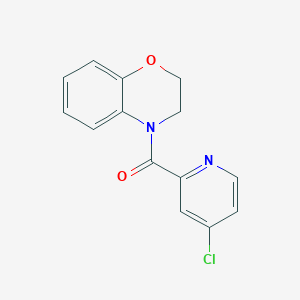




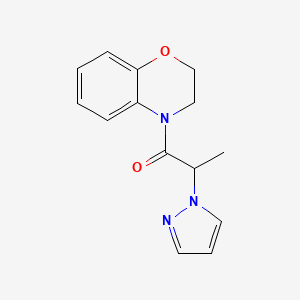
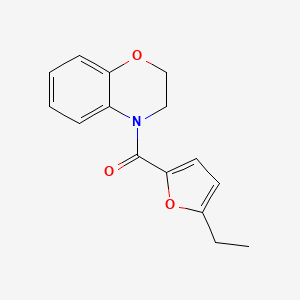
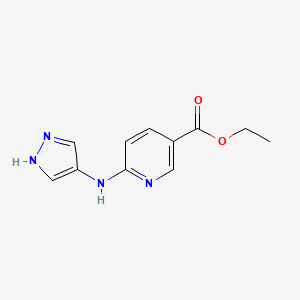
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
